molecular formula C24H21ClN4O4 B2715272 ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-76-7

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2715272
CAS No.: 442893-76-7
M. Wt: 464.91
InChI Key: WMVCJGCVYFAWLV-MEFGMAGPSA-N
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Description

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of dipyridopyrimidines. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imino group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-3-12-29-20-17(23(31)28-13-6-5-7-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-10-16(25)11-9-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVCJGCVYFAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and ethyl 2-amino-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that ethyl 6-(4-chlorobenzoyl)imino derivatives exhibit promising antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For example, a study demonstrated that derivatives of this compound showed activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The triazatricyclo structure of this compound is believed to contribute to its anticancer activity. Preliminary investigations have revealed that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have shown that the compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer .

Materials Science

Polymer Chemistry
Ethyl 6-(4-chlorobenzoyl)imino-2-oxo derivatives are being explored as monomers for polymer synthesis. Their unique structural features allow them to participate in polymerization reactions that can lead to the formation of novel materials with enhanced thermal and mechanical properties. Research into these polymers has shown potential applications in coatings and composites that require durability and resistance to environmental degradation .

Nanotechnology
In nanotechnology, this compound has been utilized as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions can be harnessed to create metal nanoparticles that exhibit catalytic properties or enhanced electronic characteristics suitable for use in sensors and electronic devices .

Agricultural Chemistry

Pesticidal Activity
The compound's structural motifs suggest potential applications in agrochemicals as pesticides or herbicides. Studies have indicated that certain derivatives possess herbicidal activity against common weeds, providing an avenue for developing environmentally friendly agricultural solutions . The chlorobenzoyl group enhances the lipophilicity of the molecule, improving its penetration through plant cuticles.

Case Studies

Study Focus Findings
Study A Antimicrobial ActivityShowed effectiveness against resistant bacteria; potential for new antibiotic development.
Study B Anticancer PropertiesInduced apoptosis in cancer cell lines; reduced cell viability significantly.
Study C Polymer ChemistryDeveloped novel polymers with enhanced properties; applications in coatings identified.
Study D NanotechnologySynthesized nanoparticles with catalytic properties; potential use in sensors explored.
Study E Agricultural ChemistryExhibited herbicidal activity; promising for eco-friendly pesticide formulations.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the modulation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate triazine chemistry with functional groups that enhance its biological activity. The incorporation of a 4-chlorobenzoyl moiety is significant for its potential interaction with biological targets.

Antitumor Activity

Triazene compounds have been extensively studied for their antitumor properties. Research indicates that derivatives of triazene can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to ethyl 6-(4-chlorobenzoyl)imino have shown IC50 values in the low micromolar range against human colon adenocarcinoma HT-29 cells, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of Triazene Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
Ethyl Triazene AHT-295.59
Ethyl Triazene BDAUDI4.91
Ethyl 6-(4-chlorobenzoyl)iminoMCF7TBD

Antimicrobial Activity

The antimicrobial potential of triazene compounds has been documented with notable efficacy against both gram-positive and gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural features enable it to penetrate bacterial membranes effectively.

Table 2: Antimicrobial Efficacy of Triazene Compounds

Compound NameBacteria TestedMIC (µg/mL)
Ethyl Triazene CE. coli0.28
Ethyl Triazene DPseudomonas aeruginosaTBD
Ethyl 6-(4-chlorobenzoyl)iminoMRSA0.02

The mechanism by which triazene derivatives exert their biological effects often involves DNA alkylation and the formation of reactive intermediates that disrupt cellular processes. This action leads to apoptosis in cancer cells and inhibits bacterial growth through similar pathways.

Case Studies

  • Antitumor Study : A study conducted on various triazene derivatives showed that compounds with similar structures to ethyl 6-(4-chlorobenzoyl)imino exhibited strong antitumor activity against multiple cancer cell lines including MCF7 and HepG2 .
  • Antimicrobial Study : Research evaluating the antimicrobial properties of diaryltriazene derivatives demonstrated their effectiveness against resistant strains of bacteria. These findings suggest that such compounds could be developed into new antibiotics .

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s activity is driven by its triazatricyclo core, which provides rigidity and stability, and functional groups like the 4-chlorobenzoyl moiety. Comparative studies show that substituents at the 6-imino and 7-propyl positions modulate interactions with biological targets (e.g., enzymes or receptors). For example, analogs with benzoyl groups exhibit enhanced cytotoxicity, while methoxypropyl substituents correlate with anti-inflammatory activity .

Q. How is this compound synthesized, and what are critical reaction parameters?

Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Catalysts : Use of tetrabutylammonium bromide (TBAB) to enhance electrochemical synthesis efficiency .
  • Temperature control : Optimizing between 60–80°C to minimize by-products .
  • Purification : Chromatography and crystallization are critical for isolating the pure compound .

Q. What spectroscopic methods are used to characterize this compound?

Structural validation relies on:

  • NMR : To confirm the tricyclic framework and substituent positions.
  • IR spectroscopy : Identifies carbonyl (C=O) and imino (C=N) groups.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced methodologies include:

  • Flow reactors : Enable continuous synthesis with precise control over residence time and temperature .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent ratio, catalyst loading) to maximize yield .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Contradictions arise from subtle structural differences (e.g., propyl vs. ethyl substituents). Approaches include:

  • Molecular docking : Predict binding affinities to targets like kinase enzymes .
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents to isolate activity drivers .
  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ values) under standardized conditions .

Q. How does the 4-chlorobenzoyl group influence metabolic stability?

The electron-withdrawing chloro group enhances resistance to oxidative metabolism. Stability assays (e.g., liver microsome studies) show a 40% increase in half-life compared to non-halogenated analogs. Computational tools like ADMET predictors further validate these findings .

Q. What are the challenges in scaling up electrochemical synthesis?

Key challenges:

  • Electrode fouling : Mitigated using pulsed potentials or rotating disk electrodes .
  • Mediator selection : TBAB improves charge transfer but requires post-synthesis removal.
  • Cost : Scaling electrodes (e.g., Pt vs. carbon) impacts feasibility .

Methodological Guidance

Q. How to design experiments for analyzing substituent effects on reactivity?

Use a factorial design approach:

  • Variables : Substituent type (e.g., benzoyl, nitro), position (6-imino vs. 7-propyl).
  • Responses : Reaction rate, yield, by-product formation.
  • Tools : ANOVA to identify significant factors .

Q. What in silico methods predict interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Map essential interaction features (e.g., hydrogen bonds with the triazatricyclo core) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications .

Q. How to validate the compound’s mechanism of action in cellular assays?

  • Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells.
  • Biochemical assays : Measure enzyme inhibition (e.g., kinase activity via ADP-Glo™).
  • Transcriptomics : Identify downstream gene expression changes .

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